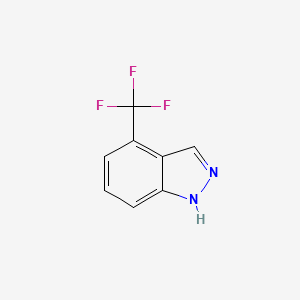

4-(Trifluoromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWIWQGNCLKDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646703 | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-98-9 | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethyl 1h Indazole and Analogues

Established Synthetic Pathways to Trifluoromethyl-Substituted Indazoles

The construction of the indazole core bearing a trifluoromethyl group can be achieved through various established synthetic strategies. These methods provide access to a diverse range of substituted indazoles, which are pivotal for developing new pharmaceuticals and functional materials.

Cyclocondensation Reactions in Indazole Ring Formation

Cyclocondensation reactions represent a fundamental and widely employed strategy for the formation of the indazole ring system. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitably substituted carbonyl compound or its equivalent, followed by an intramolecular cyclization and aromatization sequence.

One common approach involves the reaction of a substituted o-hydrazinobenzaldehyde or o-hydrazinoketone with an acid or base catalyst to facilitate the ring closure. For instance, the reaction of a 2-carbonyl-substituted aniline (B41778) with a hydrazine derivative can lead to the formation of the indazole core. The specific substitution pattern on the aniline and the choice of hydrazine will determine the final substitution on the indazole ring.

Furthermore, a one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a straightforward route to indazoles in good yields. organic-chemistry.org This method is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org Another strategy involves the [3+2] cycloaddition of diazo compounds with arynes, which can be generated in situ from o-(trimethylsilyl)aryl triflates. This approach has been successfully applied to the synthesis of 3-trifluoromethyl-1H-indazoles.

The table below summarizes representative cyclocondensation reactions for the synthesis of indazole derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 2-Aminophenones and Hydroxylamine derivatives | Metal-free, one-pot | Substituted Indazoles | Very good | organic-chemistry.org |

| Arynes and CF3CHN2 | [3+2] Cycloaddition | 3-Trifluoromethyl-1H-indazoles | - | |

| 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide, DMF, 100 °C | 1-Aryl-1H-indazole derivatives | Good | organic-chemistry.org |

Metal-Catalyzed Coupling Strategies

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of indazole derivatives. These methods offer high efficiency and selectivity, allowing for the introduction of various substituents onto the indazole core.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are extensively used for the synthesis of aryl-substituted indazoles. This reaction involves the coupling of a halo-indazole or an indazole-boronic acid derivative with an appropriate coupling partner in the presence of a palladium catalyst and a base.

For example, a series of indazole derivatives have been synthesized using the Suzuki-Miyaura cross-coupling with a palladium catalyst from readily available starting materials. nih.gov This methodology has been employed to create new indazole compounds by treating an aryl halide with a palladium(0) catalyst to form a palladium(ii) intermediate, which then undergoes transmetalation and reductive elimination to yield the desired product. nih.gov The functionalization of chlorinated fused tricyclic scaffolds via Suzuki-Miyaura reactions has also led to the synthesis of diverse trifluoromethylated pyrimido[1,2-b]indazole derivatives in good yields. exlibrisgroup.com

The following table provides examples of palladium-catalyzed synthesis of indazole derivatives.

| Substrates | Catalyst System | Product | Yield | Reference |

| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide and boronic acids | Palladium catalyst | N-(biphenyl)-1-butyl-1H-indazole-3-carboxamides | 93.7% for 4'-(trifluoromethyl) | nih.gov |

| Chlorinated pyrimido[1,2-b]indazoles and boronic acids | Palladium catalyst | Aryl-substituted pyrimido[1,2-b]indazoles | Good | exlibrisgroup.com |

| 3-Iodo-1H-indazole and K4[Fe(CN)6]·3H2O | [PdCl(C3H5)]2/Xantphos | 1H-Indazole-3-carbonitrile | High | orgsyn.org |

Copper-hydride (CuH) catalysis has been developed for the highly regioselective C3-allylation of 1H-indazoles. This method allows for the direct functionalization of the C3 position of the indazole ring, which is often challenging to achieve selectively.

In a reported procedure, 1H-N-(benzoyloxy)indazoles are reacted with allylic electrophiles in the presence of a copper-hydride catalyst. acs.org This reaction proceeds with high C3-selectivity and can be rendered highly enantioselective, providing access to C3-allyl-1H-indazoles with quaternary stereocenters. acs.org Density functional theory (DFT) calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. acs.org

Regioselective C-H Functionalization Methodologies

Direct C-H functionalization has become an increasingly important strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. Photoredox catalysis has emerged as a particularly powerful tool for the regioselective C-H functionalization of heterocycles, including indazoles.

Visible-light-promoted photoredox catalysis offers a mild and efficient method for the direct C-H trifluoromethylation of indazoles. This approach typically involves the generation of a trifluoromethyl radical from a suitable precursor, which then reacts with the indazole substrate.

A metal-free photoredox-catalyzed method has been developed for the regioselective C3-H trifluoromethylation of 2H-indazoles. nih.gov This reaction utilizes a combination of a photocatalyst and a hypervalent iodine reagent to generate trifluoromethyl radicals, leading to a library of trifluoromethylated indazoles in moderate to good yields. nih.gov Another protocol employs Eosin Y as a photocatalyst in recoverable ionic liquids for the trifluoromethylation of 2H-indazoles, offering an environmentally friendly approach. rsc.org This method also proceeds via a free-radical mechanism with excellent regioselectivity and good functional group tolerance. rsc.org

The table below details examples of photoredox-catalyzed C-H trifluoromethylation of indazoles.

| Indazole Substrate | Trifluoromethylating Agent | Photocatalyst/Conditions | Product | Yield | Reference |

| 2H-Indazoles | Hypervalent iodine reagent | Visible light, metal-free | C3-Trifluoromethylated 2H-indazoles | 35-83% | nih.gov |

| 2H-Indazoles | TT-CF3+OTf− | Eosin Y, ionic liquid, visible light | C3-Trifluoromethylated 2H-indazoles | Moderate to good | rsc.org |

Rhodium(III)-Catalyzed C-H Activation and Cross-Coupling

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the efficient construction of heterocyclic compounds. This methodology allows for the direct formation of C-C and C-N bonds, often with high regioselectivity and functional group tolerance.

An efficient synthesis of trifluoromethyl-substituted 2H-indazoles has been achieved through a Rh(III)-catalyzed C-H activation of azobenzenes and a subsequent [4+1] cascade annulation with trifluoromethyl-imidoyl sulfoxonium ylides. nih.gov This protocol is characterized by its use of readily available starting materials and demonstrates high efficiency and broad functional group tolerance. nih.gov The reaction proceeds under optimized conditions using [Cp*RhCl₂]₂ as the catalyst and AgSbF₆ as an additive in 1,2-dichloroethane (B1671644) (DCE) at 80 °C.

The proposed mechanism involves the C-H activation of the azobenzene (B91143) directed by the azo group, followed by coordination of the rhodium catalyst to the trifluoromethyl-imidoyl sulfoxonium ylide. A subsequent migratory insertion and intramolecular cyclization lead to the formation of the indazole ring. This method provides access to a variety of 3-(trifluoromethyl)-2-aryl-2H-indazoles with yields up to 95%.

Table 1: Rhodium(III)-Catalyzed Synthesis of CF₃-Indazoles

| Entry | Azobenzene Substituent | Ylide Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Ph | 3-(Trifluoromethyl)-2-phenyl-2H-indazole | 92 |

| 2 | 4-Me | Ph | 2-(p-Tolyl)-3-(trifluoromethyl)-2H-indazole | 85 |

| 3 | 4-OMe | Ph | 2-(4-Methoxyphenyl)-3-(trifluoromethyl)-2H-indazole | 88 |

| 4 | 4-F | Ph | 2-(4-Fluorophenyl)-3-(trifluoromethyl)-2H-indazole | 95 |

| 5 | 4-Cl | Ph | 2-(4-Chlorophenyl)-3-(trifluoromethyl)-2H-indazole | 82 |

| 6 | 4-Br | Ph | 2-(4-Bromophenyl)-3-(trifluoromethyl)-2H-indazole | 78 |

While this specific methodology yields 3-trifluoromethyl-2H-indazoles, the principle of Rh(III)-catalyzed C-H activation and annulation represents a significant advancement in the synthesis of fluorinated indazoles. nih.govacs.orgacs.orgacs.orgrsc.orgosti.govnih.gov

Multi-step Synthetic Sequences from Precursors

Multi-step synthetic sequences remain a cornerstone for the preparation of complex and specifically substituted indazole derivatives, including those bearing a trifluoromethyl group. These routes offer the flexibility to introduce various functional groups and control the regiochemistry of the final product.

A notable example is the three-step synthesis of 5-bromo-4-fluoro-1H-indazole, a closely related analogue, starting from 3-fluoro-2-methylaniline (B146951). google.com This process involves:

Bromination: Treatment of 3-fluoro-2-methylaniline with N-bromosuccinimide (NBS) in acetonitrile.

Ring Closure: Diazotization of the resulting aniline derivative followed by an intramolecular cyclization.

Deprotection: Removal of the protecting group to afford the final 1H-indazole.

This sequence highlights a classical approach to building the indazole core from a substituted aniline precursor.

More complex trifluoromethylated heterocyclic systems have been constructed using sequential one-pot, multi-step reactions. For instance, a one-pot, three-step protocol has been developed for the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. rsc.orgresearchgate.net This procedure involves a Sonogashira cross-coupling, a desilylation step, and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Although not directly yielding an indazole, this method demonstrates the power of sequential reactions in constructing complex fluorinated heterocycles.

The synthesis of 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole has also been reported, showcasing the preparation of polyfluorinated indazole systems through multi-step pathways. researchgate.net

(3+2)-Cycloaddition Reactions for Indazole Scaffold Construction

(3+2)-Cycloaddition reactions are a powerful and convergent method for the construction of five-membered heterocyclic rings, including the pyrazole (B372694) core of the indazole system. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

While direct (3+2) cycloaddition routes to 4-(trifluoromethyl)-1H-indazole are not extensively documented, the synthesis of related trifluoromethylated heterocycles using this approach provides a strong precedent. For example, 4-(trifluoromethyl)pyrazoles have been synthesized via the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones. nih.gov Similarly, 5-trifluoromethyl-1,2,4-triazoles have been prepared through the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile. mdpi.comnih.gov These examples underscore the utility of trifluoromethylated building blocks in cycloaddition reactions.

A relevant transformation for the synthesis of fluorinated indazoles is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism. A series of 6-substituted fluorinated indazoles have been synthesized through an ANRORC-like rearrangement of 5-(pentafluorophenyl)-1,2,4-oxadiazoles with hydrazine. unipa.it This reaction proceeds under mild conditions and provides high yields of the fluorinated indazole products.

Furthermore, the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- nih.govmdpi.comorganic-chemistry.org-triazoles has been achieved with high regioselectivity via a (3+2) cycloaddition of the corresponding azide (B81097) with terminal alkynes, catalyzed by a copper(I) salt. researchgate.net This demonstrates the successful incorporation of a trifluoromethyl-substituted aryl group into a heterocyclic system using this methodology.

Novel Approaches for Positional and Functionalized Isomers of this compound

The development of synthetic methods that allow for the selective synthesis of positional isomers and further functionalization of the trifluoromethyl-indazole core is crucial for exploring structure-activity relationships in drug discovery.

Research has focused on the synthesis of various monofluorinated indazole isomers, providing insights into how the position of the fluorine substituent affects the molecule's properties. For instance, the synthesis and biological evaluation of 5-fluoro-, 6-fluoro-, and 4-fluoroindazole derivatives have been reported, with the position of the fluorine atom significantly influencing their activity as Rho kinase (ROCK1) inhibitors. nih.gov

Regioselective N-alkylation of the indazole ring is a key functionalization reaction that produces either N-1 or N-2 substituted isomers. The regioselectivity of this reaction is influenced by the substituents on the indazole ring and the reaction conditions. For example, using sodium hydride in tetrahydrofuran (B95107) generally favors the formation of the N-1 alkylated product, which is often the thermodynamically more stable isomer. beilstein-journals.org

The synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, which are structural isomers of indazoles, has also been achieved. nih.gov These syntheses often involve multi-step sequences starting from a trifluoromethylated pyrazole precursor.

Furthermore, direct functionalization of the trifluoromethyl group itself represents a novel approach to creating new analogues. While challenging due to the strength of the C-F bond, methods for the C-F bond functionalization of trifluoromethyl-containing compounds are being developed, which could open new avenues for modifying trifluoromethyl-indazoles. rsc.orgrsc.orgresearchgate.net Late-stage functionalization, such as the photocatalytic introduction of a trifluoromethylthio (SCF₃) group into heterocyclic systems, also presents a promising strategy for diversifying the functionalization of indazole scaffolds. acs.org

Green Chemistry Principles and Sustainable Synthesis Innovations in Trifluoromethylated Indazole Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve safety and efficiency. These principles are being applied to the synthesis of trifluoromethylated indazoles through various innovative approaches.

A significant advancement in the sustainable synthesis of fluorinated indazoles is the development of a metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water. organic-chemistry.orgacs.org This method is environmentally benign, as it avoids the use of toxic metal catalysts and organic solvents. The reaction proceeds under ambient air and provides good yields of the fluorinated products, making it an attractive green alternative to traditional fluorination methods. This protocol is scalable and demonstrates high regioselectivity for the C-3 position. organic-chemistry.org

Table 2: Metal-Free C-3 Fluorination of 2H-Indazoles in Water

| Entry | 2H-Indazole Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Phenyl | 3-Fluoro-2-phenyl-2H-indazole | 87 |

| 2 | 2-(p-Tolyl) | 3-Fluoro-2-(p-tolyl)-2H-indazole | 85 |

| 3 | 2-(4-Methoxyphenyl) | 3-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 82 |

| 4 | 2-(4-Chlorophenyl) | 3-Fluoro-2-(4-chlorophenyl)-2H-indazole | 84 |

| 5 | 2-Ethyl | 2-Ethyl-3-fluoro-2H-indazole | 78 |

Other green chemistry approaches applicable to the synthesis of trifluoromethylated indazoles include the use of microwave irradiation to accelerate reactions and reduce energy consumption, and the development of one-pot, multi-component reactions that minimize waste by reducing the number of purification steps. ossila.com The drive towards more sustainable synthetic methods is likely to lead to further innovations in the preparation of this compound and its derivatives, focusing on atom economy, energy efficiency, and the use of renewable resources. google.comrsc.orgossila.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethyl 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(trifluoromethyl)-1H-indazole in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the positions of hydrogen and carbon atoms within the molecule can be definitively assigned.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring system. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the aromatic ring currents. For the parent compound, 1H-indazole, proton signals are observed at approximately 8.10, 7.78, 7.58, 7.36, and 7.13 ppm in DMSO-d₆, with the N-H proton appearing at a downfield shift of around 13.1 ppm. chemicalbook.com In derivatives, the substitution pattern significantly affects the observed chemical shifts and coupling patterns. For instance, in 3-phenyl-7-(trifluoromethyl)-1H-indazole, proton signals are observed at δ 10.82 (br, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 7.8 Hz, 2H), 7.70 (d, J = 7.2 Hz, 1H), 7.56-7.44 (m, 3H), and 7.31 (t, J = 7.7 Hz, 1H) in CDCl₃. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the trifluoromethyl group exhibits a characteristic quartet in the proton-coupled spectrum due to C-F coupling. The chemical shifts of the aromatic carbons are also influenced by the trifluoromethyl substituent. For example, in 3-phenyl-7-(trifluoromethyl)-1H-indazole, the trifluoromethyl carbon appears as a quartet with a coupling constant of approximately 271 Hz. rsc.org The other aromatic carbons resonate in the typical downfield region for such systems.

Interactive Data Table: ¹H and ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 3-Phenyl-7-(trifluoromethyl)-1H-indazole | CDCl₃ | 10.82 (br, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 7.8 Hz, 2H), 7.70 (d, J = 7.2 Hz, 1H), 7.56-7.44 (m, 3H), 7.31 (t, J = 7.7 Hz, 1H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |

| 1H-Indazole | DMSO-d₆ | 13.1 (s, 1H), 8.10 (d), 7.78 (d), 7.58 (d), 7.36 (t), 7.13 (t) | Not specified |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound, the expected molecular weight is 186.13 g/mol , corresponding to the formula C₈H₅F₃N₂. cymitquimica.com Techniques like electrospray ionization (ESI) are often employed to generate the molecular ion. For instance, the [M+H]⁺ ion for 3-phenyl-6-(trifluoromethyl)-1H-indazole was calculated to be 263.0791 and found to be 263.0792, demonstrating the high accuracy of the technique. rsc.org

Fragmentation Analysis: Under electron impact (EI) or other energetic ionization methods, the molecular ion of this compound can undergo fragmentation. The resulting fragment ions provide clues about the molecule's structure. Common fragmentation pathways for indazole derivatives include the loss of small neutral molecules. The fragmentation pattern of 3-phenyl-6-(trifluoromethyl)-1H-indazole shows a prominent molecular ion peak at m/z 262, with other significant fragments observed at m/z 243 and 235. rsc.org

Interactive Data Table: Mass Spectrometry Data for Indazole Derivatives

| Compound | Ionization Method | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | ESI, EI | 263.0791 | 263.0792 | 262 (M⁺), 243, 235 |

| 1H-Indazole | LC-ESI-QFT | 119.0604 | 119.0603 | 92.0494 |

X-ray Crystallography for Solid-State Conformation and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

This technique provides invaluable information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds confirm the molecular connectivity.

Supramolecular interactions: Intermolecular forces such as hydrogen bonding and π-π stacking that govern the packing of molecules in the crystal can be identified and characterized. In some related crystal structures, the trifluoromethyl group has been observed to exhibit disorder. psu.edu

The crystal structure of a related compound, 4-(2-methoxyphenyl)-3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, shows that the trifluoromethyl group can be disordered. psu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For indazole derivatives, key IR bands include:

N-H stretch: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the indazole ring.

C-F stretches: Strong absorptions in the region of 1000-1400 cm⁻¹ are indicative of the trifluoromethyl group.

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, are characteristic of the aromatic rings.

For 3-phenyl-6-(trifluoromethyl)-1H-indazole, characteristic IR peaks are observed at 1055, 1124, 1169, 1238, and 1340 cm⁻¹. rsc.org The gas-phase IR spectrum of the parent indazole has been recorded and assigned, providing a basis for comparison. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum typically shows broad absorption bands, with the position of the maximum absorption (λmax) providing information about the extent of conjugation in the molecule. Indazole and its derivatives are highly conjugated systems and are expected to show strong UV absorption. ossila.com For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate exhibits UV absorption maxima at 207 and 297 nm. caymanchem.com The UV-Vis spectrum of a solid sample can be obtained using diffuse reflectance spectroscopy. mdpi.com

Interactive Data Table: Spectroscopic Data for Indazole Derivatives

| Compound | IR (cm⁻¹) | UV-Vis λmax (nm) |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 1055, 1124, 1169, 1238, 1340 | Not specified |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Not specified | 207, 297 |

Reactivity and Reaction Mechanism Studies of 4 Trifluoromethyl 1h Indazole

Mechanistic Investigations of Electrophilic and Nucleophilic Substitution Reactions

The indazole ring is an aromatic heterocyclic system that can undergo electrophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group at the 4-position deactivates the benzene (B151609) ring towards electrophilic attack, making these reactions generally more challenging compared to unsubstituted indazole. chemicalbook.com The position of substitution is directed by the interplay of the activating effect of the pyrazole (B372694) nitrogen atoms and the deactivating effect of the CF3 group.

Electrophilic Substitution:

Studies on the nitration of indazole have shown that the reaction proceeds through the conjugate acid of indazole. rsc.org For 4-(Trifluoromethyl)-1H-indazole, the strong electron-withdrawing nature of the trifluoromethyl group would further decrease the basicity of the molecule, requiring harsher acidic conditions for nitration to occur. The substitution pattern is expected to be influenced by both the protonated pyrazole ring and the deactivating CF3 group.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the benzene ring in this compound, particularly when further activated by other electron-withdrawing groups or in the form of a suitable derivative, can facilitate nucleophilic aromatic substitution. For instance, the displacement of a halide at a position activated by the trifluoromethyl group can be a viable synthetic strategy. nih.govossila.com

A study on the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involved the nucleophilic substitution of the indazole N-H hydrogen atom. nih.gov While this is not a substitution on the aromatic ring, it demonstrates the reactivity of the indazole core in nucleophilic reactions.

Radical Reaction Pathways, Including Trifluoromethylation Mechanisms

Radical reactions provide an alternative and often complementary approach to functionalize the indazole core. The trifluoromethyl group itself can be introduced via radical trifluoromethylation, and its presence can influence subsequent radical transformations.

Visible-light-promoted regioselective C3–H trifluoromethylation of 2H-indazoles has been achieved under metal-free conditions, proceeding through a radical mechanism. nih.gov This suggests that direct C-H functionalization of the indazole ring system via a radical pathway is a feasible strategy. While this study focused on 2H-indazoles, similar radical pathways could potentially be applied to 1H-indazole derivatives.

The mechanism of electrophilic trifluoromethylations has been described as potentially involving either polar substitution or single electron transfer (SET) pathways. wikipedia.org Reagents like Togni's reagent are known to generate trifluoromethyl radicals under various conditions, including photoredox catalysis or mechanochemical activation. wikipedia.orgnih.govfrontiersin.orgnih.gov These trifluoromethyl radicals can then add to aromatic systems.

A plausible mechanism for the radical trifluoromethylation of an indazole derivative would involve the generation of a trifluoromethyl radical, which then adds to the electron-rich C3 position of the indazole ring. The resulting radical intermediate would then be oxidized to the final product. acs.orgresearchgate.net

Studies on Catalytic Transformations and Functional Group Interconversions

Catalytic methods offer efficient and selective ways to modify the this compound scaffold. These transformations can involve the introduction of new functional groups or the interconversion of existing ones.

Catalytic Cross-Coupling Reactions:

Derivatives of this compound bearing a leaving group (e.g., a halogen) can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of aryl or heteroaryl substituents, expanding the structural diversity of the indazole derivatives.

Functional Group Interconversions:

The functional groups on the indazole ring can be interconverted using a variety of synthetic methods. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. An ester group can serve as a handle for the construction of diverse functional groups. acs.org The conversion of an alcohol to a better leaving group, such as a sulfonate ester or a halide, facilitates subsequent nucleophilic substitution reactions. vanderbilt.eduimperial.ac.uk

The table below summarizes some key catalytic transformations and functional group interconversions applicable to indazole derivatives.

| Transformation | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Aryl-substituted indazoles |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine, alkoxide) | Substituted indazoles |

| C3-Amidation | Photoredox catalysis, N-aminopyridinium salts | 3-Amido-2H-indazoles |

| Reduction of Nitro Group | H2, Pd/C or other reducing agents | Aminoindazoles |

| Ester Hydrolysis | Acid or base catalysis | Indazole carboxylic acids |

Reaction Kinetics and Thermodynamic Analyses of Indazole Derivatives

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity and stability of indazole derivatives.

Reaction Kinetics:

Kinetic studies on the nitration of indazole have revealed that the reaction rate is dependent on the acidity of the medium, supporting a mechanism involving the protonated form of indazole. rsc.org The Arrhenius parameters obtained from such studies provide information about the activation energy of the reaction. For this compound, the electron-withdrawing trifluoromethyl group would be expected to influence the rate of electrophilic substitution reactions.

Thermodynamic Analyses:

In a study of the reaction of indazoles with formaldehyde, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer was more stable than the 2-substituted isomer. acs.org Similar computational approaches can be used to predict the thermodynamic favorability of different reaction pathways and the stability of intermediates and products for reactions involving this compound.

The table below presents a conceptual overview of the expected impact of the 4-trifluoromethyl group on kinetic and thermodynamic parameters.

| Parameter | Impact of 4-CF3 Group | Rationale |

| Rate of Electrophilic Substitution | Decreased | Electron-withdrawing nature deactivates the aromatic ring. |

| Rate of Nucleophilic Aromatic Substitution | Increased (with appropriate leaving group) | Electron-withdrawing nature activates the ring for nucleophilic attack. |

| Acidity of N-H Proton | Increased | Inductive effect of the CF3 group stabilizes the conjugate base. |

| Thermodynamic Stability | Influenced by electronic effects | The overall stability is a balance of aromaticity and the electronic contribution of substituents. |

Computational Chemistry and Theoretical Modeling of 4 Trifluoromethyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com It is particularly effective for predicting the properties of 4-(Trifluoromethyl)-1H-indazole. DFT calculations can determine the molecule's optimized geometry, electronic distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its stability and reactivity. dntb.gov.uacore.ac.ukresearchgate.net

Electronic Structure and Reactivity: The electronic properties of this compound, such as the HOMO-LUMO energy gap, can be precisely calculated using DFT. This energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity. The Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This is invaluable for predicting how the molecule will interact with other chemical species.

Spectroscopic Properties: DFT is also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation. ejournal.bynih.gov Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) for this compound can be performed. nih.govejournal.by The comparison between calculated and experimental spectra helps in the definitive assignment of spectral features and confirms the molecular structure. nih.gov

| Calculated Property | Significance for this compound | Typical DFT Functional/Basis Set |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. | B3LYP/6-311++G(d,p) ejournal.by |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. | B3LYP/6-31G(d,p) nih.gov |

| Vibrational Frequencies (IR/Raman) | Predicts the infrared and Raman spectra, aiding in the identification of functional groups and structural confirmation. | B3LYP/6-31+G(d,p) nih.gov |

| NMR Chemical Shifts | Calculates the theoretical ¹H and ¹³C NMR spectra, assisting in the assignment of experimental signals. | GIAO method with B3LYP/6-311++G(d,p) ejournal.by |

| Electronic Absorption Spectra (UV-Vis) | Simulates the electronic transitions, helping to interpret the UV-Visible absorption spectrum. | TD-DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is instrumental in understanding the dynamic behavior of this compound, both in isolation and in complex with biological macromolecules like proteins. dntb.gov.uayoutube.com

Conformational Analysis: MD simulations can explore the conformational landscape of flexible molecules. For derivatives of this compound, MD can reveal the preferred spatial arrangements of substituent groups and the energy barriers between different conformations. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Ligand-Protein Interactions: In the context of drug design, MD simulations are vital for studying how a ligand like this compound and its derivatives interact with a target protein. mdpi.comyoutube.com After an initial docking pose is predicted, MD simulations can provide a more realistic picture of the binding process by accounting for the flexibility of both the ligand and the protein. ljmu.ac.uk The stability of the ligand-protein complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation time. mdpi.com These simulations can also elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. dntb.gov.uaresearchgate.net

| MD Simulation Parameter | Information Gained for this compound-Protein Complex |

| Root-Mean-Square Deviation (RMSD) | Assesses the stability of the complex over time. A stable RMSD suggests a stable binding mode. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein upon ligand binding. ljmu.ac.uk |

| Hydrogen Bond Analysis | Quantifies the number and duration of hydrogen bonds between the ligand and the protein, which are key to binding affinity. |

| Binding Free Energy (e.g., MM/PBSA) | Estimates the strength of the ligand-protein interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, QSAR can be a powerful tool for predicting their biological activities and guiding the design of more potent compounds.

A QSAR model is developed by first calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be physicochemical, topological, or electronic in nature. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested derivatives of this compound. This allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates. nih.gov

Tautomerism and Isomerization Studies in the Indazole System

The indazole ring system can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The position of the trifluoromethyl group can influence the relative stability of these tautomers. Computational studies, particularly those employing DFT, are well-suited to investigate the tautomeric equilibrium of this compound. researchgate.netnih.gov

By calculating the relative energies of the possible tautomers (1H- and 2H-), the most stable form can be predicted. researchgate.net These calculations often include the effects of the solvent, as the polarity of the medium can influence tautomeric preference. mdpi.comnih.gov Understanding the dominant tautomeric form is critical, as different tautomers can exhibit distinct physicochemical properties and biological activities. Theoretical studies on similar trifluoromethyl-containing heterocyclic systems have shown that the electron-withdrawing nature of the CF₃ group can significantly impact the electronic structure and, consequently, the tautomeric equilibrium. researchgate.net

| Computational Method | Application to Tautomerism of this compound | Key Findings |

| DFT Energy Calculations | Determination of the relative energies of the 1H- and 2H-tautomers in the gas phase. researchgate.netnih.gov | Identification of the most stable tautomer based on electronic energy. |

| Solvation Models (e.g., PCM) | Calculation of tautomer energies in different solvents to assess the effect of the environment. mdpi.com | Prediction of how solvent polarity influences the tautomeric equilibrium. |

| NMR Chemical Shift Calculations | Prediction of the NMR spectra for each tautomer to aid in the experimental identification of the dominant form. | Comparison with experimental NMR data to confirm the tautomeric state in solution. |

Biological Activities and Pharmacological Relevance of Trifluoromethylated Indazoles

Anti-Inflammatory Activities and Mechanistic Studies

Indazole derivatives have been investigated for their anti-inflammatory potential, with studies indicating that their mechanism of action may involve the inhibition of key inflammatory mediators. Research has shown that certain indazole compounds can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are crucial in the inflammatory process. nih.gov

One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. nih.govnih.gov By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Furthermore, some trifluoromethylated indole (B1671886) derivatives have been shown to exert their anti-inflammatory and analgesic effects by suppressing the NF-κB signaling pathway. nih.gov This involves inhibiting the degradation of IκB, which in turn prevents the phosphorylation and nuclear translocation of the NF-κB p65 subunit. nih.gov This action leads to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov

In vivo studies using rodent models of inflammation, such as paw edema and cotton pellet-induced granuloma, have further validated the anti-inflammatory efficacy of these compounds. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Indazole Derivatives

| Compound | Target | Mechanism of Action | In Vitro Activity (IC50) | In Vivo Efficacy |

| 5-25 (a 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indole) | COX-2 | Inhibition of NO and PGE2 production, Suppression of NF-κB pathway | NO Production: 4.82 ± 0.34 μM, COX-2: 51.7 ± 1.3 nM nih.gov | Effective in paw edema, granuloma, and arthritis models nih.gov |

| Indazole and its derivatives | COX-2, Cytokines, ROS | Inhibition of cyclooxygenase-2, pro-inflammatory cytokines, and free radicals | Indazole (TNF-α): 220.11 μM, 5-aminoindazole (TNF-α): 230.19 μM nih.gov | Dose-dependent inhibition of carrageenan-induced paw edema nih.gov |

Anticancer and Antitumor Potentials

The indazole scaffold is a prominent feature in several approved anticancer drugs, and trifluoromethylated derivatives are actively being explored for their potential in oncology. nih.govnih.govnih.gov

A significant area of research focuses on the ability of indazole derivatives to act as kinase inhibitors. nih.govnih.govnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.

Certain trifluoromethylated indazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including:

c-Kit, PDGFRβ, and FLT3: One compound, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea, has been identified as a multi-kinase inhibitor targeting these receptors with Kd values of 68.5 ± 9.5 nM, 140 ± 0 nM, and 375 ± 15.3 nM, respectively. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Several studies have highlighted the potential of indazole derivatives as FGFR inhibitors. nih.govnih.govnih.gov For instance, one compound containing a 2,6-difluoro-3-methoxyphenyl group showed potent enzymatic and antiproliferative activities, with IC50 values for FGFR1 being less than 4.1 nM and for FGFR2 being 2.0 ± 0.8 nM. nih.gov

Table 2: Kinase Inhibition Profile of Selected Trifluoromethylated Indazole Derivatives

| Compound | Target Kinase(s) | Potency (IC50/Kd) | Reference |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | c-Kit, PDGFRβ, FLT3 | Kd: 68.5 nM (c-Kit), 140 nM (PDGFRβ), 375 nM (FLT3) | nih.gov |

| Indazole derivative with 2,6-difluoro-3-methoxyphenyl group | FGFR1, FGFR2 | IC50: <4.1 nM (FGFR1), 2.0 ± 0.8 nM (FGFR2) | nih.gov |

Trifluoromethylated indazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. nih.govjapsonline.com For example, a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov

The mechanism of cytotoxicity often involves the induction of apoptosis. nih.gov Studies have shown that these compounds can promote apoptosis by:

Modulating Apoptotic Proteins: Increasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Inducing Oxidative Stress: Increasing the levels of reactive oxygen species (ROS) within cancer cells. nih.gov

Disrupting Mitochondrial Function: Causing a loss of mitochondrial membrane potential. nih.gov

In vivo studies using tumor models have also shown promising results, with some indazole derivatives effectively suppressing tumor growth without causing obvious side effects. nih.gov

Antimicrobial and Antiviral Properties

The versatility of the trifluoromethylated indazole scaffold extends to antimicrobial and antiviral activities. nih.govnih.gov

Research has led to the development of 4-trifluoromethyl bithiazole analogues with broad-spectrum antimicrobial properties. nih.govnih.gov These compounds have shown activity against both viruses and a range of Gram-positive and Gram-negative bacteria. nih.gov For instance, compounds 8a and 8j from one study exhibited low micromolar activity against all tested viruses. nih.gov Furthermore, compound 8j displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

The introduction of a trifluoromethyl group can significantly alter the biological activity profile. In one study, replacing a methyl group with a trifluoromethyl group in a series of bithiazoles led to a loss of antiviral activity attributed to PI4KB inhibition but a concurrent gain of antibacterial properties. nih.gov This highlights the nuanced role of the trifluoromethyl group in modulating biological activity.

Neuropharmacological Applications (e.g., antipsychotic potential, receptor interactions)

While the primary focus of research on trifluoromethylated indazoles has been on anti-inflammatory and anticancer activities, there is emerging evidence for their potential in neuropharmacology. The indazole nucleus is present in compounds with a variety of central nervous system activities. For instance, the serotonin receptor antagonist Granisetron, which contains an indazole moiety, is used to manage chemotherapy-induced nausea and vomiting. nih.gov The development of indazole derivatives as potential antipsychotic agents has also been a subject of research.

Exploration of Other Emerging Biological Activities

The therapeutic potential of trifluoromethylated indazoles is continually expanding. The structural versatility of the indazole ring system allows for the synthesis of a diverse range of derivatives with novel biological activities. researchgate.net The ability of the indazole scaffold to interact with various biological targets suggests that future research will uncover new therapeutic applications for this class of compounds.

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of the Trifluoromethyl Group on Lipophilicity, Metabolic Stability, and Target Binding Affinity

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, significantly influencing a molecule's physicochemical and pharmacological properties. ontosight.aimdpi.com Its introduction into the 4-position of the 1H-indazole ring imparts distinct characteristics that can be harnessed for drug design.

Lipophilicity: The -CF3 group is highly lipophilic, meaning it has a strong affinity for non-polar environments. ontosight.ai This increased lipophilicity, as indicated by a higher logP value, can enhance a compound's ability to cross cellular membranes and interact with biological targets. ontosight.ai The Hansch π value for a -CF3 group is +0.88, signifying its contribution to increased lipophilicity. mdpi.com The strategic placement of this group on the indazole scaffold can therefore improve membrane permeability, a crucial factor for oral bioavailability and penetration into specific tissues, such as the brain. mdpi.com For instance, N-trifluoromethyl azoles have demonstrated higher lipophilicity compared to their N-methyl counterparts. nih.gov

Metabolic Stability: A significant advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. ontosight.ainih.gov The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485.3 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414.2 kJ/mol), making the -CF3 group resistant to enzymatic degradation. mdpi.com This increased stability can lead to a longer half-life of the drug in the body, reducing the required dose and frequency of administration. mdpi.commdpi.com Replacing a hydrogen atom with a trifluoromethyl group is a well-established strategy to block metabolic hotspots on an aromatic ring, thereby deactivating it towards metabolic enzymes like cytochrome P450s. mdpi.com

Target Binding Affinity: The trifluoromethyl group can significantly influence the binding affinity of a ligand to its biological target through various non-covalent interactions. Its strong electron-withdrawing nature can alter the electronic properties of the indazole ring, affecting hydrogen bonding capabilities and other electrostatic interactions within the binding pocket. nih.gov While the substitution of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity on average, in a notable percentage of cases (around 9.19%), it can lead to a significant increase in biological activity by an order of magnitude or more. nih.gov The -CF3 group has shown a preference for interacting with amino acid residues such as phenylalanine, methionine, leucine, and tyrosine in protein binding sites. nih.gov The electrostatic potential of the -CF3 group can lead to favorable interactions, contributing to a higher binding energy. nih.gov

Table 1: Physicochemical and Pharmacological Impact of the Trifluoromethyl Group

| Property | Impact of Trifluoromethyl Group | Reference |

|---|---|---|

| Lipophilicity | Increases lipophilicity (logP value) | ontosight.ai |

| Membrane Permeability | Generally enhances the ability to cross cell membranes | ontosight.aimdpi.com |

| Metabolic Stability | Increases resistance to enzymatic degradation | ontosight.aimdpi.comnih.gov |

| Target Binding | Can increase binding affinity through electrostatic and other interactions | nih.gov |

| Bioisosterism | Can act as a bioisostere for groups like chlorine and isopropyl | mdpi.comnih.gov |

Positional Effects of Trifluoromethyl Substitution on Biological Potency and Selectivity

The specific position of the trifluoromethyl group on the indazole ring, or on appended phenyl rings in more complex derivatives, can have a profound impact on the biological activity and selectivity of the compound. While direct SAR studies on all positional isomers of trifluoromethyl-1H-indazole are not extensively detailed in the provided context, general principles and findings from related structures offer valuable insights.

For instance, in a series of HIF-1 inhibitors based on a 1-benzyl indazole scaffold, the introduction of a trifluoromethyl group at the para position of the benzyl (B1604629) ring resulted in a compound with notable inhibitory activity, though less potent than the cyano-substituted analogue. nih.gov Conversely, trifluoromethyl substitution at the ortho position of the benzyl ring led to reduced activity. nih.gov This highlights that the positional context of the -CF3 group is critical and its effect is not universally enhancing.

Table 2: Illustrative Positional Effects of Trifluoromethyl Substitution in Indazole and Related Derivatives

| Scaffold | Position of -CF3 Group | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 1-Benzyl Indazole | para-position of benzyl ring | Moderate HIF-1 inhibitory activity | HIF-1 Inhibition | nih.gov |

| 1-Benzyl Indazole | ortho-position of benzyl ring | Reduced HIF-1 inhibitory activity | HIF-1 Inhibition | nih.gov |

| Quinazoline | meta-position of aniline (B41778) ring | Highest antiproliferative activity | A549, A431, H1975 cells | mdpi.com |

| Quinazoline | para-position of aniline ring | Decreased antiproliferative activity | A549, A431, H1975 cells | mdpi.com |

Rational Design and Synthesis of Analogues for Enhanced Efficacy and Improved Pharmacological Profiles

The 4-(trifluoromethyl)-1H-indazole core serves as a valuable starting point for the rational design and synthesis of analogues with improved therapeutic properties. Medicinal chemists employ various strategies to optimize the lead compound, focusing on enhancing efficacy, selectivity, and pharmacokinetic profiles. elsevierpure.com

One common approach involves the modification of other positions on the indazole ring or the introduction of different substituents at the N1 position. For example, in the development of HIF-1 inhibitors, SAR studies on 1,3-disubstituted indazoles revealed that the nature of the substituent at the 3-position is crucial for activity. elsevierpure.com Specifically, a substituted furan (B31954) moiety at this position was found to be critical for high HIF-1 inhibition. elsevierpure.com

Another strategy is the bioisosteric replacement of other functional groups with the trifluoromethyl group or vice versa to fine-tune the compound's properties. The -CF3 group can be considered a bioisostere for a chlorine atom due to their similar steric bulk. mdpi.com This allows for the exploration of chemical space around a lead compound to optimize interactions with the target.

The synthesis of such analogues often involves multi-step reaction sequences. For instance, the synthesis of various indazole derivatives has been achieved through methods like intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov The development of efficient synthetic routes is crucial for generating a diverse library of analogues for biological screening. nih.gov

Characterization of Ligand-Target Interactions and Binding Site Analyses

Understanding how a ligand interacts with its biological target at the molecular level is fundamental for rational drug design. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate these interactions.

For indazole-based inhibitors, co-crystal structures with their target proteins have provided invaluable insights into their binding modes. For example, a co-crystal structure of an indazole-based glucocorticoid receptor (GR) agonist with the GR ligand-binding domain (LBD) guided the optimization of this class of compounds. nih.gov Such studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity.

In the context of trifluoromethyl-substituted ligands, binding site analyses often reveal specific interactions involving the -CF3 group. As mentioned earlier, the -CF3 group shows a preference for interacting with aromatic and aliphatic hydrophobic residues. nih.gov Computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be used to quantify the energetic contributions of these interactions. nih.gov For instance, MM/GBSA calculations have shown that the significant energy gains from -CH3/-CF3 substitutions can be driven by either electrostatic energy or solvation free energy. nih.gov

In the development of FLT3 inhibitors, docking studies of indazole-benzimidazole derivatives showed that the indazole N-H group formed a crucial hydrogen bond with the backbone of Cys694 in the FLT3 active site. hanyang.ac.kr This, combined with π-π stacking interactions of the fused ring system, provided a rationale for the observed inhibitory activity and guided further structural optimization. hanyang.ac.kr

Future Directions and Therapeutic Perspectives

Development of Novel Therapeutic Agents Utilizing the 4-(Trifluoromethyl)-1H-Indazole Scaffold

The this compound moiety is a key component in a variety of therapeutic agents, particularly in the realm of oncology. Its derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov

One notable area of development is in the creation of fibroblast growth factor receptor (FGFR) inhibitors. nih.gov A series of novel 1H-indazol-3-amine derivatives have been designed and synthesized, with some compounds demonstrating potent enzymatic inhibition of FGFR1. nih.gov For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed an IC50 value of 15.0 nM against FGFR1. nih.gov Further optimization of this scaffold, including the introduction of fluorine substituents, has led to compounds with even greater potency against both FGFR1 and FGFR2, as well as significant anti-proliferative activity in cancer cell lines. nih.gov

Another critical target for cancer therapy is the epidermal growth factor receptor (EGFR). Researchers have developed 1H-indazole analogues that act as irreversible and mutant-selective EGFR inhibitors. nih.gov One such compound displayed potent activity against the L858R/T790M double mutant of EGFR, a common mechanism of resistance to earlier generations of EGFR inhibitors. nih.gov

The development of multi-targeted kinase inhibitors is another promising avenue. A pyridin-3-amine derivative incorporating the indazole scaffold has demonstrated inhibitory activity against FGFR1, 2, and 3, as well as other kinases implicated in non-small cell lung cancer (NSCLC), such as RET, EGFR, and ALK. nih.gov This multi-targeted approach can potentially overcome resistance mechanisms and improve therapeutic outcomes.

Beyond kinases, the this compound scaffold has been utilized to develop inhibitors of other important cancer targets. For example, derivatives have been synthesized as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors. nih.gov Additionally, some 1H-indazole derivatives have shown potential as extracellular signal-regulated kinase (ERK) inhibitors. nih.gov

The following table summarizes some of the therapeutic agents and their targets that have been developed using the 1H-indazole scaffold.

| Compound Class | Target(s) | Therapeutic Area |

| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | Cancer |

| 1H-indazole analogues | EGFR (mutant-selective) | Cancer (NSCLC) |

| Pyridin-3-amine derivatives | FGFR1/2/3, RET, EGFR, ALK | Cancer (NSCLC) |

| 1H-indazole derivatives | IDO1 | Cancer |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | ERK1/2 | Cancer |

| 4-phenyl-1H-indazole derivatives | PD-1/PD-L1 interaction | Cancer Immunotherapy |

| 1H-indazole-3-carboxamide derivatives | GSK-3 | Not specified |

Identification of New Biological Targets and Disease Indications

The versatility of the this compound scaffold extends beyond its established roles. Ongoing research aims to identify novel biological targets and expand its therapeutic applications to a wider range of diseases.

Recent studies have explored the potential of indazole derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy. nih.gov A novel 4-phenyl-1H-indazole derivative, Z13, has shown potent inhibitory activity against the PD-1/PD-L1 interaction, with an IC50 of 189.6 nM. nih.gov This compound demonstrated significant antitumor efficacy in a melanoma model by activating the tumor immune microenvironment. nih.gov

Another emerging area is the development of apoptosis signal-regulated kinase 1 (ASK1) inhibitors for the treatment of non-alcoholic steatohepatitis (NASH). nih.gov A series of novel ASK1 inhibitors with indazole scaffolds have been synthesized, with one promising compound, 33c, showing a strong inhibitory effect on ASK1 and the ability to reduce lipid accumulation in liver cells. nih.gov

The anti-inflammatory properties of indazole derivatives are also being investigated. researchgate.netresearchgate.net Some compounds have shown potential as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net Additionally, the discovery of a highly potent and selective EP4 antagonist, MF-766, which incorporates an N-benzyl indole (B1671886) derivative, highlights the potential for this scaffold in treating inflammatory pain. nih.gov

Furthermore, indazole derivatives have been evaluated for a variety of other biological activities, including antibacterial, antifungal, and anti-HIV properties, suggesting a broad spectrum of potential therapeutic applications. researchgate.netmdpi.com

The following table outlines some of the newly identified biological targets and potential disease indications for this compound derivatives.

| Biological Target | Disease Indication |

| PD-1/PD-L1 | Cancer |

| ASK1 | Non-alcoholic steatohepatitis (NASH) |

| COX-2 | Inflammation |

| EP4 receptor | Inflammatory pain |

| Bacterial and fungal enzymes | Infectious diseases |

| HIV-related enzymes | HIV/AIDS |

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery Pipelines

The discovery and development of new drugs based on the this compound scaffold are being significantly accelerated by the integration of advanced computational and experimental techniques.

Computational methods , such as molecular docking and molecular dynamics (MD) simulations, are playing a crucial role in the rational design of new inhibitors. researchgate.net These methods allow researchers to predict how a molecule will bind to its target protein, enabling the design of compounds with improved potency and selectivity. For example, docking studies of indazole derivatives with the ATP-binding pocket of FGFR1 have provided insights into the key interactions necessary for high potency. nih.gov Similarly, computational analysis has been used to rationalize the design of mutant-selective EGFR inhibitors. nih.gov

Structure-guided drug design and fragment-led de novo design are powerful experimental approaches being used to discover novel indazole-based inhibitors. nih.gov These techniques involve determining the three-dimensional structure of the target protein, often in complex with a small molecule fragment, and then using this information to design more potent and specific inhibitors.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial hits. In silico screening, a computational form of HTS, can be used to narrow down large virtual libraries to a more manageable number of compounds for experimental testing. nih.gov

The data generated from these advanced methodologies are often used to build Structure-Activity Relationship (SAR) models. nih.gov SAR studies help to understand how chemical structure relates to biological activity, guiding the optimization of lead compounds into clinical candidates. nih.gov For example, SAR studies on 1H-indazole derivatives as estrogen receptor degraders have led to the identification of potent compounds for the treatment of breast cancer. nih.gov

The integration of these advanced computational and experimental methods into drug discovery pipelines is streamlining the process of developing new therapeutic agents based on the this compound scaffold, from initial hit identification to lead optimization and clinical candidate selection.

Exploration of Applications in Agrochemical and Material Sciences

While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical properties suggest potential applications in other fields, such as agrochemicals and material sciences.

In agrochemicals , the biological activity of indazole derivatives against various enzymes and receptors could be harnessed to develop new pesticides or herbicides. The trifluoromethyl group often enhances the metabolic stability and potency of bioactive molecules, which could be advantageous for agrochemical applications. Further research is needed to explore the activity of this compound derivatives against relevant agricultural pests and weeds.

In material sciences , the highly conjugated nature of the indazole ring system makes it a promising chromophore for applications in organic electronics. ossila.com Fluorinated indazole derivatives, such as 4-fluoro-1H-indazole, have been used in the synthesis of semiconducting molecules and polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The fluorine atom can be used to tune the electronic properties of the material and promote intermolecular interactions that are beneficial for charge transport. ossila.com The this compound scaffold, with its strong electron-withdrawing group, could offer further opportunities to tailor the electronic and optical properties of organic materials for various applications. Additionally, the ability of the indazole ring to coordinate with metal centers opens up possibilities for the development of novel metal-organic frameworks (MOFs) and phosphorescent materials. ossila.comresearchgate.net

The exploration of this compound and its derivatives in these non-pharmaceutical fields is still in its early stages, but the unique combination of properties offered by this scaffold suggests a promising future for its application in the development of new agrochemicals and advanced materials.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 4-(trifluoromethyl)-1H-indazole derivatives?

- Methodological Answer : A robust approach involves direct C3-arylation using palladium catalysis. For example, 1-Benzyl-3-(4-(trifluoromethyl)phenyl)-1H-indazole was synthesized via coupling 1-benzyl-1H-indazole with 4-(trifluoromethyl)bromobenzene using a phosphine ligand (e.g., XPhos) and Pd(OAc)₂, yielding 34% after purification by flash chromatography (pentane/Et₂O eluent) . This method avoids multi-step protection/deprotection sequences. Alternative routes may involve Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, but yields and regioselectivity vary depending on substituents.

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

- Methodological Answer : ¹H/¹³C NMR and IR spectroscopy are critical. For instance, in 1-Benzyl-3-(4-(trifluoromethyl)phenyl)-1H-indazole, diagnostic NMR signals include:

- ¹H NMR : δ 8.14 (d, J = 8.1 Hz, aromatic protons), 5.68 ppm (s, benzyl CH₂) .

- ¹³C NMR : δ 124.4 ppm (q, J = 272.0 Hz, CF₃), 129.5 ppm (q, J = 32.4 Hz, C-Ar-CF₃) .

IR spectra typically show C-F stretches near 1100–1200 cm⁻¹. Elemental analysis (C, H, N) further validates purity.

Q. What are common functionalization strategies for modifying the indazole core?

- Methodological Answer : Halogenation (e.g., bromination at C5 or C7) and aryl/heteroaryl coupling at C3 are common. For example, 4-Bromo-7-(trifluoromethyl)-1H-indazole (CAS 1186334-79-1) is synthesized via electrophilic substitution, enabling downstream cross-coupling reactions . Solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd for C–C bond formation) are critical for regiocontrol.

Advanced Research Questions

Q. How does the trifluoromethyl (–CF₃) group influence biological activity in indazole derivatives?

- Methodological Answer : The –CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In isoxazole analogs, –CF₃ increased anti-cancer activity against MCF-7 and PC-3 cell lines by modulating electron-withdrawing effects and target binding . For indazoles, computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like kinases, where –CF₃ may occupy hydrophobic pockets . Validate via SAR studies by synthesizing analogs with –CH₃ or –Cl substituents.

Q. What challenges arise in achieving regioselective C3 functionalization of this compound?

- Methodological Answer : Steric hindrance from the –CF₃ group and competing C1/N2 reactivity complicate regioselectivity. Phosphine ligands (e.g., XPhos) and low Pd loading (≤5 mol%) improve C3-arylation efficiency . Solvent polarity (e.g., toluene vs. DMSO) also affects transition-state stabilization. Contrastingly, halogenation at C5/C7 requires electrophilic directing groups or harsh conditions (e.g., Br₂ in H₂SO₄) .

Q. How can molecular docking guide the design of this compound-based inhibitors?

- Methodological Answer : Docking studies (e.g., using Glide or GOLD) analyze binding poses in targets like kinases or GPCRs. For example, indazole derivatives with –CF₃ showed π-π stacking with Phe residues in kinase ATP pockets . Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities. Adjust substituents (e.g., adding methyl groups) to optimize steric complementarity.

Q. What are the limitations of current synthetic methods for scaling up this compound derivatives?

- Methodological Answer : Low yields (e.g., 34% in C3-arylation ) and costly catalysts (e.g., Pd) hinder scalability. Flow chemistry or microwave-assisted synthesis may improve efficiency. Alternatively, explore organocatalytic methods or C–H activation to reduce metal dependency. Purification challenges (e.g., separating regioisomers) necessitate advanced chromatography (e.g., HPLC with C18 columns) .

Key Considerations for Researchers

- Contradictions : While –CF₃ generally improves bioactivity, its electron-withdrawing nature may reduce solubility, necessitating formulation studies.

- Unresolved Issues : Limited data exist on in vivo pharmacokinetics of this compound derivatives. Prioritize ADMET profiling early in lead optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.